10-十一烯基二甲基氯硅烷

描述

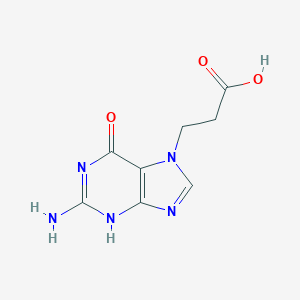

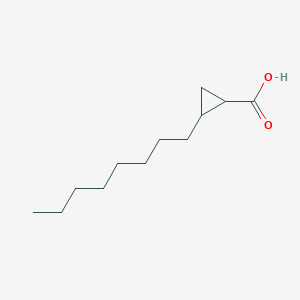

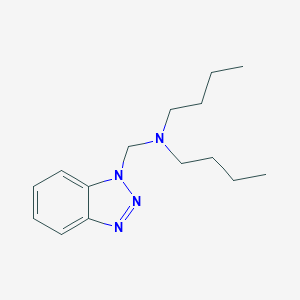

10-Undecenyldimethylchlorosilane is a compound that can be derived from 10-undecenoic acid, a monounsaturated fatty acid obtained from natural sources such as ricin oil. This compound is of interest due to its potential applications in creating functional materials, such as adhesion promoters and polymers with various pendant groups. The presence of a terminal double bond in 10-undecenyldimethylchlorosilane allows for further chemical modifications, making it a versatile building block in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 10-undecenyldimethylchlorosilane involves the cross-metathesis of methyl 10-undecenoate with dimethyl maleate, which yields an α,ω-difunctional product with nearly quantitative yields under mild conditions using a ruthenium catalyst . Additionally, functional polyesters can be synthesized from 10-undecenoic acid using tetramethyl guanidine as a promoter at room temperature, indicating that the compound can be incorporated into polymeric structures with high molecular weight .

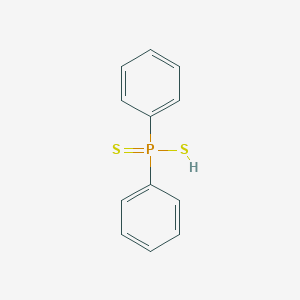

Molecular Structure Analysis

The molecular structure of 10-undecenyldimethylchlorosilane is characterized by a long alkyl chain with a terminal double bond. This structure is crucial for its ability to form densely packed monolayer films on substrates such as aluminum, which is essential for its role as an adhesion promoter . The terminal double bond also facilitates the addition of various functional groups, expanding the utility of the compound in different chemical reactions .

Chemical Reactions Analysis

10-Undecenyldimethylchlorosilane can undergo hydrosilylation reactions with high yields, especially when using catalysts like chloroplatinic acid or Pt on C in bulk without solvent. The silyl moiety adds exclusively to the terminal carbon atom of the double bond, as evidenced by NMR data . This specificity in the addition reaction is significant for the synthesis of well-defined materials with predictable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-undecenyldimethylchlorosilane-related compounds are influenced by the length of the alkyl chain and the presence of the terminal double bond. For instance, silane films with longer alkyl chains exhibit dense packing and high resistance to moisture, which is beneficial for adhesion under dry and wet conditions . The ability to incorporate a variety of functional groups into the polyester backbone derived from 10-undecenoic acid also suggests that the physical properties of these materials, such as thermal stability, can be tailored by choosing appropriate pendant groups .

科学研究应用

氢硅烷基化反应:研究表明长链不饱和脂肪酸,包括10-十一烯酸,与硅氢化合物的氢硅烷基化反应。他们发现在氯铂酸或Pt on C催化剂存在下的反应产率更高(Saghian & Gertner, 1974)。

粘附促进剂:研究了10-十一烯基三氯硅烷作为粘附促进剂。该化合物在铝基底上形成的薄膜表现出有利于增强粘附性的特性,尤其在干燥条件下(Cave & Kinloch, 1992)。

含硅聚氨酯:探讨了使用10-十一烯基二甲基氯硅烷合成的生物基硅含聚氨酯的合成和性能。这些材料表现出显著的热性能、机械性能和阻燃性能,适用于防火应用(Lligadas et al., 2006)。

有机-无机混合材料:通过10-十一烯酰三酰甘油的氢硅烷基化制备了新型混合材料,展示出良好的透明性和潜在的光学应用(Lligadas et al., 2005)。

色谱应用:在二氧化硅胶上结合纤维素的10-十一烯酰衍生物被用于高效液相色谱,展示了在溶剂选择和柱负载能力方面的多功能性(Franco et al., 1998)。

聚(10-十一烯-1-醇)的合成:研究了10-十一烯-1-醇的茂金属催化聚合,用于制备潜在的极性大分子单体,突出了可聚合的末端双键的重要性(Schulze et al., 2010)。

安全和危害

未来方向

属性

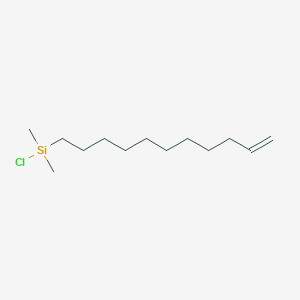

IUPAC Name |

chloro-dimethyl-undec-10-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHIBRYCOZUBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCCCCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622760 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Undecenyldimethylchlorosilane | |

CAS RN |

18406-97-8 | |

| Record name | Chloro(dimethyl)(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。